molecular formula C12H9NO3 B040513 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone CAS No. 120618-66-8

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone

Cat. No. B040513
M. Wt: 215.2 g/mol
InChI Key: WXPLAUSTEMHFNE-UHFFFAOYSA-N
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Description

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone, also known as 2-AZHNQ, is a compound with the CAS Registry Number 120618-66-8 . It is a derivative of 1,4-Naphthalenedione, with an aziridine group and a hydroxy group attached .


Synthesis Analysis

The synthesis of 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone and similar naphthoquinone derivatives has been reported in various studies . For instance, one method involves the Mannich reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with selected amines and aldehydes . Another method involves the reaction of 2,3-dichloro-1,4-naphthoquinone with several equivalents of the corresponding aniline in methanol .


Molecular Structure Analysis

The molecular structure of 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone is characterized by the presence of a 1,4-naphthoquinone core, an aziridine group at the 2-position, and a hydroxy group at the 5-position .


Chemical Reactions Analysis

Naphthoquinones, including 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone, are known for their redox and acid-base properties . They can act as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals .

Future Directions

The future directions for research on 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone could involve further exploration of its biological activities and potential therapeutic applications . For instance, its strong activity against certain fungi suggests potential use as an antifungal agent . Additionally, its redox modulating ability could be further studied for potential applications in treating diseases related to oxidative stress .

properties

IUPAC Name

2-(aziridin-1-yl)-5-hydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-9-3-1-2-7-11(9)10(15)6-8(12(7)16)13-4-5-13/h1-3,6,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPLAUSTEMHFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=CC(=O)C3=C(C2=O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152936
Record name 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone

CAS RN

120618-66-8
Record name 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120618668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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